molecular formula C18H24ClNO2 B10799461 10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride

Cat. No.: B10799461
M. Wt: 321.8 g/mol
InChI Key: WPUMJGORSSKPMG-UHFFFAOYSA-N
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Description

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[73102,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tricyclic core: This step involves cyclization reactions that form the three-ring structure.

    Introduction of functional groups: Various functional groups, such as hydroxyl and alkyne groups, are introduced through reactions like alkylation and hydroxylation.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydride (NaH) in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the alkyne group can produce alkenes or alkanes.

Scientific Research Applications

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as high strength or conductivity.

Mechanism of Action

The mechanism by which 10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[73102,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride is unique due to its specific combination of functional groups and tricyclic structure

Properties

IUPAC Name

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMJGORSSKPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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